BenchChemオンラインストアへようこそ!

1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea

Oncology Antiproliferative screening HCT116 colon cancer

1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea (CAS 2034396-78-4) is a synthetic urea derivative characterized by a pyrimidin-5-ylethyl group and an ortho-tolyl (2-methylphenyl) substituent connected via a urea linker, with a molecular formula of C14H16N4O and a molecular weight of 256.31 g/mol. The compound belongs to the heteroaryl aryl urea class, which is widely explored in medicinal chemistry for kinase inhibition and urea transporter modulation.

Molecular Formula C14H16N4O
Molecular Weight 256.309
CAS No. 2034396-78-4
Cat. No. B2641588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea
CAS2034396-78-4
Molecular FormulaC14H16N4O
Molecular Weight256.309
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCCC2=CN=CN=C2
InChIInChI=1S/C14H16N4O/c1-11-4-2-3-5-13(11)18-14(19)17-7-6-12-8-15-10-16-9-12/h2-5,8-10H,6-7H2,1H3,(H2,17,18,19)
InChIKeyHJJIORDXNWROTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea (CAS 2034396-78-4): Baseline Identity and Structural Context for Procurement Evaluation


1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea (CAS 2034396-78-4) is a synthetic urea derivative characterized by a pyrimidin-5-ylethyl group and an ortho-tolyl (2-methylphenyl) substituent connected via a urea linker, with a molecular formula of C14H16N4O and a molecular weight of 256.31 g/mol . The compound belongs to the heteroaryl aryl urea class, which is widely explored in medicinal chemistry for kinase inhibition and urea transporter modulation. Its pyrimidine-urea-o-tolyl architecture places it within a well‑documented chemical space, yet the specific ethanediyl spacer between the pyrimidine ring and the urea unit distinguishes it from analogs featuring direct pyrimidine–urea linkage or a dimethylamino/pyrrolidino substitution at the pyrimidine 2‑position. This structural feature can influence conformational flexibility, target binding, and metabolic stability, making the compound a candidate for lead‑optimization campaigns where subtle linker variations determine selectivity and pharmacokinetic profiles.

Why 1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea Cannot Be Replaced by a Generic In‑Class Analog Without Risk


Urea‑based kinase inhibitors and urea‑transporter ligands are notoriously sensitive to minor structural perturbations. In pyrimidine‑urea series, replacement of the 2‑position substituent or alteration of the linker length between the heteroaryl and urea moieties has been shown to shift selectivity among kinase targets (e.g., FGFR vs. VEGFR2) or fully abrogate urea‑transporter inhibition . Specifically, the ethanediyl spacer in 1-(2-(pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea is a key differentiator: analogs with a direct pyrimidine–urea bond or a dimethylamino/pyrrolidino substitution at the pyrimidine 2‑position often exhibit different target engagement and antiproliferative profiles. Consequently, procurement of a generic “pyrimidine‑urea” without the exact linker and ortho‑tolyl topology risks irreproducible screening results, misleading SAR interpretation, and compromised lead‑optimization efficiency.

1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea: Quantitative Comparative Evidence for Informed Scientific Selection


Antiproliferative Activity Against HCT116 Colorectal Carcinoma Cells Compared with Structurally Related Urea Derivatives

In a comparative antiproliferative panel using the HCT116 human colorectal carcinoma cell line, 1-(2-(pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea exhibited an IC50 of 0.52 µM, whereas a set of closely related urea derivatives—differing primarily in the aryl substitution or linker length—showed IC50 values ranging from 0.26 µM to >10 µM under identical MTT assay conditions . The 0.52 µM value places the compound in the sub‑micromolar activity range, which is a meaningful threshold for hit‑to‑lead progression in oncology programs. The twofold difference from the most potent analog (0.26 µM) suggests that the ethanediyl‑linked pyrimidine‑o‑tolyl topology retains strong activity while offering a distinct structural vector for further optimization.

Oncology Antiproliferative screening HCT116 colon cancer

Urea Transporter B (UT-B) Inhibition: Comparison with Pyrimidine-Urea Analogs Bearing a Direct Heteroaryl–Urea Linkage

1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea was evaluated for inhibition of urea transporter B (UT-B) in a high‑throughput erythrocyte osmotic lysis assay. The compound demonstrated an IC50 of 200 nM against UT-B in Sprague‑Dawley rat erythrocytes . Under comparable assay conditions, a structural analog lacking the ethanediyl spacer—1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea (CHEMBL1421830)—showed a markedly weaker IC50 of 2,540 nM, representing a >12‑fold loss in potency . This stark difference underscores the critical role of the ethanediyl linker in maintaining high‑affinity interaction with the urea transporter pore.

Urea transporter biology UT-B inhibition Renal physiology

Kinase Selectivity Advantages Inferred from Structural Divergence Within the Pyrimidine‑Urea Class

The patent literature on pyrimidinyl aryl urea FGF inhibitors (WO 2007071752 A2) demonstrates that the nature and length of the linker between the pyrimidine ring and the urea moiety profoundly influence kinase selectivity profiles . The ethanediyl spacer present in 1-(2-(pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea is distinct from the direct linkages and amine‑containing tethers exemplified in the Novartis kinase inhibitor patents. Although direct head‑to‑head kinase panel data for the target compound are not publicly available, class‑level inference indicates that compounds retaining an ethyl‑spacer without a 2‑position amino substituent on the pyrimidine ring are less likely to engage VEGFR2 and PDGFR off‑targets that limit the therapeutic window of certain clinical‑stage pyrimidine‑ureas .

Kinase inhibitor selectivity FGFR Medicinal chemistry

Molecular Weight Advantage and Physicochemical Profile Relative to 2‑Substituted Pyrimidine‑Urea Analogs

1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea possesses a molecular weight of 256.31 g/mol (C14H16N4O), which is lower than many 2‑substituted pyrimidine‑urea analogs such as 1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea (MW = 297.35 g/mol, C16H19N5O) and 1-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea (MW > 400 g/mol) . The lower molecular weight and reduced topological polar surface area (calculated tPSA ≈ 78 Ų, dominated by the urea moiety and pyrimidine nitrogens) suggest favorable permeability characteristics in comparison with bulkier 2‑amino‑substituted analogs. In the context of fragment‑based or lead‑like screening libraries, the compound’s lower MW aligns better with Ro3 (Rule of Three) criteria than larger congeners, facilitating fragment‑to‑lead expansion with greater synthetic flexibility .

Drug‑likeness Physicochemical properties Lead optimization

Optimal Procurement Scenarios for 1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea Based on Documented Differentiation


Colorectal Cancer Antiproliferative Screening and Hit Validation

With a sub‑micromolar IC50 of 0.52 µM against HCT116 cells , this compound is an appropriate positive control or reference hit for medium‑throughput antiproliferative screening in colon cancer models. Its potency, while not the highest in the series, provides a reproducible benchmark for assay validation and comparator studies against clinical candidates.

Urea Transporter B (UT-B) Inhibitor Probe for Renal Physiology Studies

The compound’s 200 nM IC50 at UT-B and its >12‑fold superiority over a pyrrolidino‑pyrimidine analog position it as a useful pharmacological probe for ex vivo erythrocyte osmotic lysis assays and UT‑B crystallography or cryo‑EM studies, where a high‑affinity, low‑MW ligand is advantageous for co‑structure determination.

Kinase Selectivity Profiling and Off‑Target Liability Assessment

Given the class‑level inference of reduced VEGFR2/PDGFR engagement relative to 2‑amino‑substituted pyrimidine‑ureas , scientists engaging in kinase panel screening can use this compound to explore the selectivity space of the ethyl‑spacer chemotype, potentially uncovering novel kinase targets with a cleaner safety pharmacology profile.

Fragment‑Based Lead Generation and Library Design

Complying with the Rule of Three (MW < 300 Da, tPSA < 90 Ų) , 1-(2-(pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea is a chemically tractable fragment‑sized starting point for structure‑guided elaboration. Its lower molecular weight and synthetic accessibility make it a cost‑effective entry for fragment library procurement and subsequent hit‑to‑lead expansion.

Quote Request

Request a Quote for 1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.